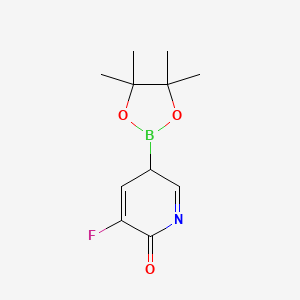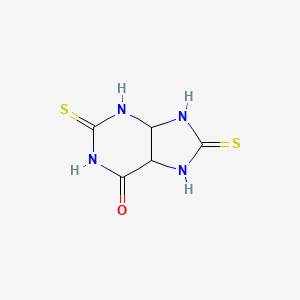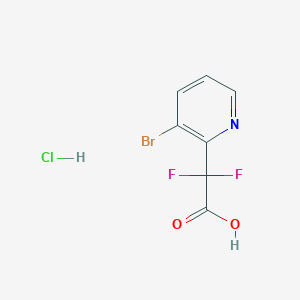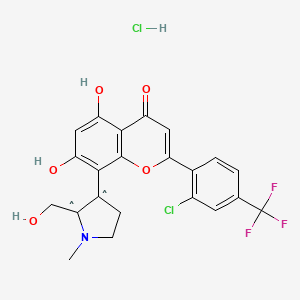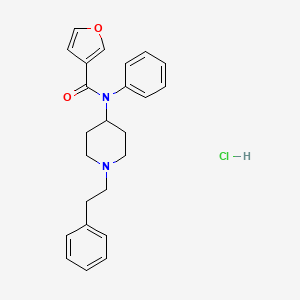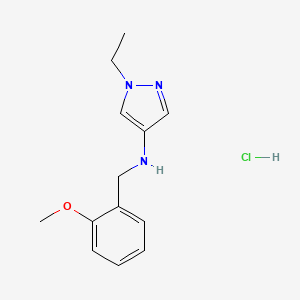
1-Ethyl-N-(2-methoxybenzyl)-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-N-(2-methoxybenzyl)-1H-pyrazol-4-amine is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of an ethyl group at the first position, a methoxybenzyl group at the nitrogen atom, and an amine group at the fourth position of the pyrazole ring
Méthodes De Préparation
The synthesis of 1-Ethyl-N-(2-methoxybenzyl)-1H-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 1-ethyl-1H-pyrazole-4-carboxylic acid with 2-methoxybenzylamine under appropriate conditions. The reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent such as dichloromethane at room temperature.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-Ethyl-N-(2-methoxybenzyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the ethyl group or the methoxybenzyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions can reduce the amine group to an amine or the pyrazole ring to a dihydropyrazole.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or thiols. This reaction is typically carried out in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Ethyl-N-(2-methoxybenzyl)-1H-pyrazol-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry: The compound is used in the development of new materials, including polymers and coatings. Its chemical properties make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 1-Ethyl-N-(2-methoxybenzyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological target and the context of its use.
Comparaison Avec Des Composés Similaires
1-Ethyl-N-(2-methoxybenzyl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1-Ethyl-N-(2-methoxybenzyl)-1H-pyrazole-3-carboxamide: This compound has a carboxamide group at the third position instead of an amine group at the fourth position. It may exhibit different chemical reactivity and biological activity.
1-Ethyl-N-(2-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine: This compound has a methyl group at the fourth position instead of an amine group
1-Ethyl-N-(2-methoxybenzyl)-1H-pyrazole-4-sulfonamide: This compound has a sulfonamide group at the fourth position. The sulfonamide group can impart different chemical and biological properties compared to the amine group.
Propriétés
Numéro CAS |
1856093-64-5 |
|---|---|
Formule moléculaire |
C13H18ClN3O |
Poids moléculaire |
267.75 g/mol |
Nom IUPAC |
1-ethyl-N-[(2-methoxyphenyl)methyl]pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C13H17N3O.ClH/c1-3-16-10-12(9-15-16)14-8-11-6-4-5-7-13(11)17-2;/h4-7,9-10,14H,3,8H2,1-2H3;1H |
Clé InChI |
UIINIDOGOINPRZ-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C=N1)NCC2=CC=CC=C2OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


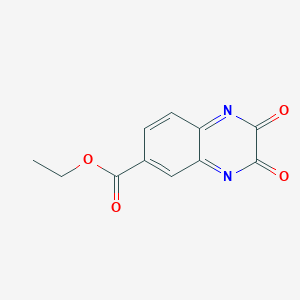
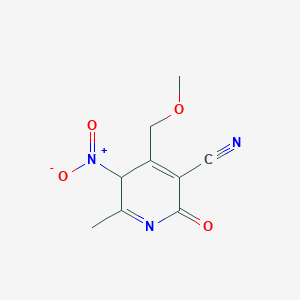
![2-[(4E,8E,12E,16E)-21-[1-[(Z)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5-hydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide](/img/structure/B12349398.png)
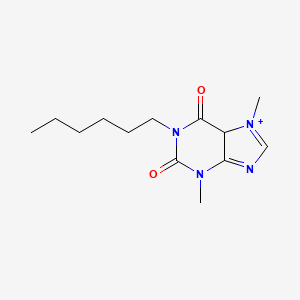
![4-[[(1-Methylpyrazol-3-yl)amino]methyl]benzene-1,3-diol;hydrochloride](/img/structure/B12349413.png)
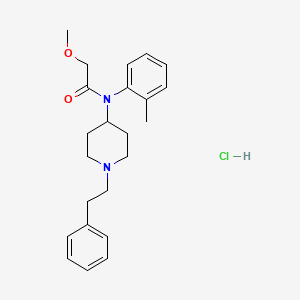
![8-[[(1R)-1-(3,4-dimethoxyphenyl)-2-hydroxyethyl]amino]-7-(2-methoxyethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione](/img/structure/B12349434.png)
